molecular formula C16H16N2O4S B15280709 2-((2-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((2-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B15280709
M. Wt: 332.4 g/mol
InChI Key: JVWKLSQYJQGQLY-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic organic compound featuring a nicotinate ester core with a 2-(methylthio) substituent on the pyridine ring. The molecule is further functionalized by a 2-methoxyphenylamino group linked via a 2-oxoethyl bridge.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-21-13-8-4-3-7-12(13)18-14(19)10-22-16(20)11-6-5-9-17-15(11)23-2/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

JVWKLSQYJQGQLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with nicotinic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-((2-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinolone Derivatives with Thiophen Substituents

Foroumadi et al. (2005, 2006) synthesized quinolone derivatives bearing bromothiophen or methylthio-thiophen groups (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) . These compounds share sulfur-containing substituents with the target compound but differ in core structure (quinolone vs. nicotinate ester). Key comparisons include:

Property Target Compound Foroumadi et al. (2005/2006) Analogs
Core Structure Nicotinate ester Quinolone
Key Substituents 2-(Methylthio), 2-methoxyphenyl 5-Bromothiophen/5-(Methylthio)thiophen
Reported Activity Not specified Antibacterial (MIC: 0.5–8 µg/mL)
Sulfur Functionalization Methylthio (electron-rich) Bromo/methylthio (variable reactivity)

The methylthio group in both compounds may enhance membrane permeability, but the quinolone core’s DNA gyrase inhibition mechanism is absent in the nicotinate ester, suggesting divergent biological targets .

AZD1152 Intermediate (Kinase-Targeting Compound)

A patent abstract describes AZD1152, a kinase inhibitor with a fluorophenylamino-pyrazolylaminoquinazolin core . While structurally distinct, comparisons highlight:

  • Electron Effects : The target’s methoxy group (electron-donating) contrasts with AZD1152’s fluoro substituent (electron-withdrawing), altering electronic profiles and binding interactions.
  • Biological Targets: AZD1152 targets kinases, whereas the nicotinate ester’s activity (if any) may involve non-kinase pathways.

Biological Activity

The compound 2-((2-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a derivative of nicotinic acid and has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N3O3S
  • Molecular Weight : 293.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a modulator of nAChRs, influencing neurotransmission and potentially exhibiting neuroprotective effects.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cellular systems.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Activity TypeDescriptionReference
Neuroprotective Protects neuronal cells from apoptosis induced by oxidative stress.
Antioxidant Reduces reactive oxygen species (ROS) levels in various cell lines.
Anti-inflammatory Inhibits pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases.
Cytotoxicity Exhibits selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Neuroprotection Against ER Stress :
    • A study evaluated the protective effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The analogs demonstrated significant cell viability improvement, suggesting similar mechanisms may be applicable to our compound of interest .
  • Cytotoxicity in Cancer Research :
    • In vitro studies revealed that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, with EC50 values indicating effective concentrations for inducing cell death .
  • Antioxidant Properties :
    • The compound was tested for its ability to scavenge free radicals and reduce lipid peroxidation in cellular models. Results indicated a significant reduction in oxidative damage, supporting its use as an antioxidant agent .

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